

# An In-depth Technical Guide to 3-Fluoro-4-methylbenzoyl chloride

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## Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of **3-Fluoro-4-methylbenzoyl chloride**, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

## Core Chemical Data

The fundamental properties of **3-Fluoro-4-methylbenzoyl chloride** are summarized below, providing a clear reference for researchers.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClFO	[1][2][3]
Molecular Weight	172.59 g/mol	[1]
Alternate Molecular Weight	172.58 g/mol	[2][3]
CAS Number	59189-97-8	[2]
Appearance	Clear yellow liquid	[2]
Boiling Point	223.4°C at 760 mmHg	[1][2]
Density	1.250 g/cm <sup>3</sup>	[2]

# Experimental Protocol: Synthesis of 3-Fluoro-4-methylbenzoyl chloride

A standard and widely adopted method for the synthesis of benzoyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ). This process is efficient for the preparation of **3-Fluoro-4-methylbenzoyl chloride** from 3-Fluoro-4-methylbenzoic acid.

Objective: To synthesize **3-Fluoro-4-methylbenzoyl chloride** by the chlorination of 3-Fluoro-4-methylbenzoic acid.

Materials:

- 3-Fluoro-4-methylbenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Round-bottom flask with a reflux condenser and a gas outlet
- Heating mantle
- Magnetic stirrer
- Distillation apparatus

Procedure:

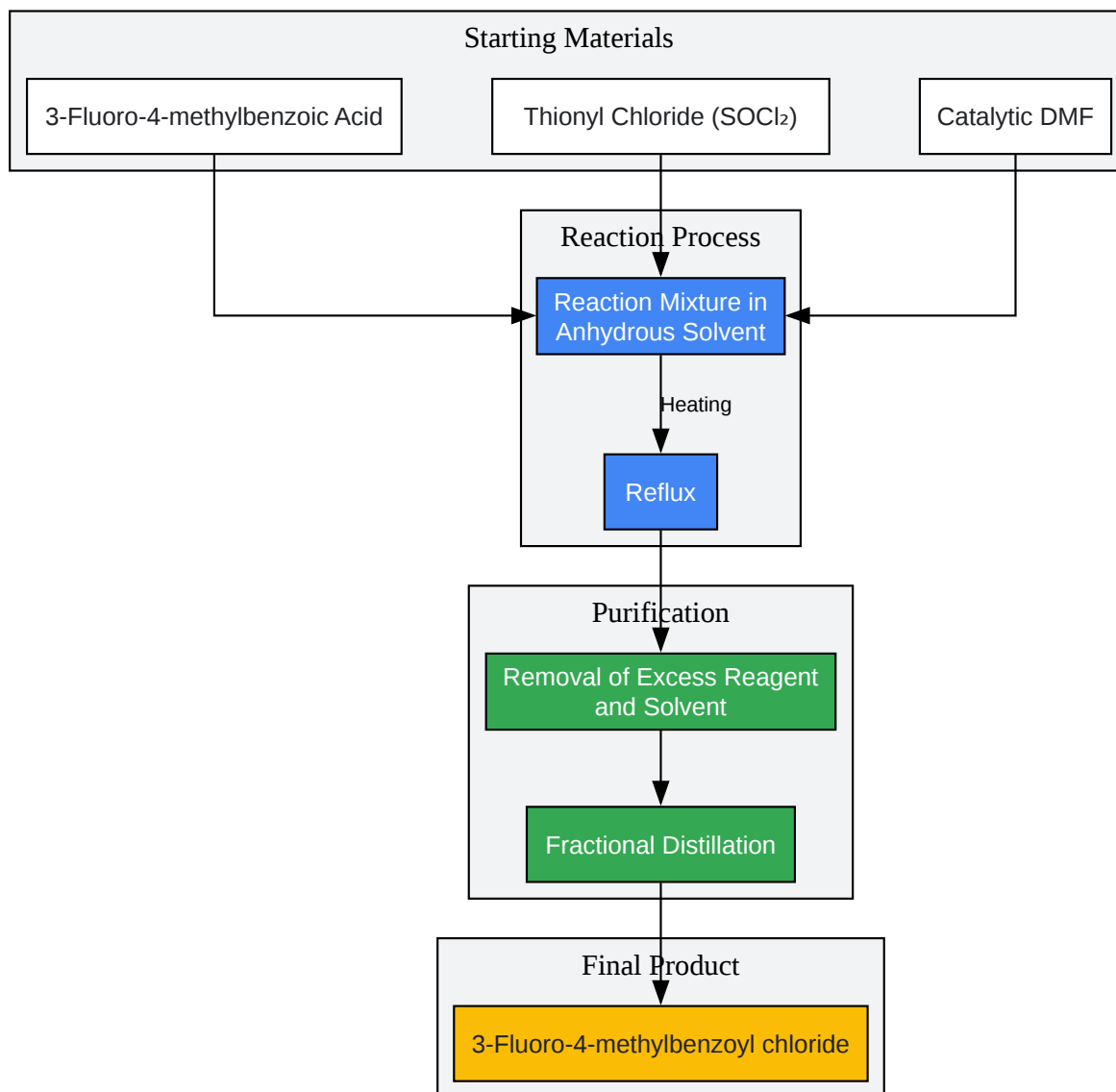
- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for acidic gases ( $\text{HCl}$  and  $\text{SO}_2$ ), add 3-Fluoro-4-methylbenzoic acid and the anhydrous solvent.
- **Addition of Reagents:** To the stirred suspension, add a catalytic amount of anhydrous DMF. Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the mixture at

room temperature.

- Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction can be monitored by the cessation of gas evolution.
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
- Purification: The excess thionyl chloride and the solvent can be removed by distillation under reduced pressure. The crude **3-Fluoro-4-methylbenzoyl chloride** is then purified by fractional distillation under vacuum to yield the final product.

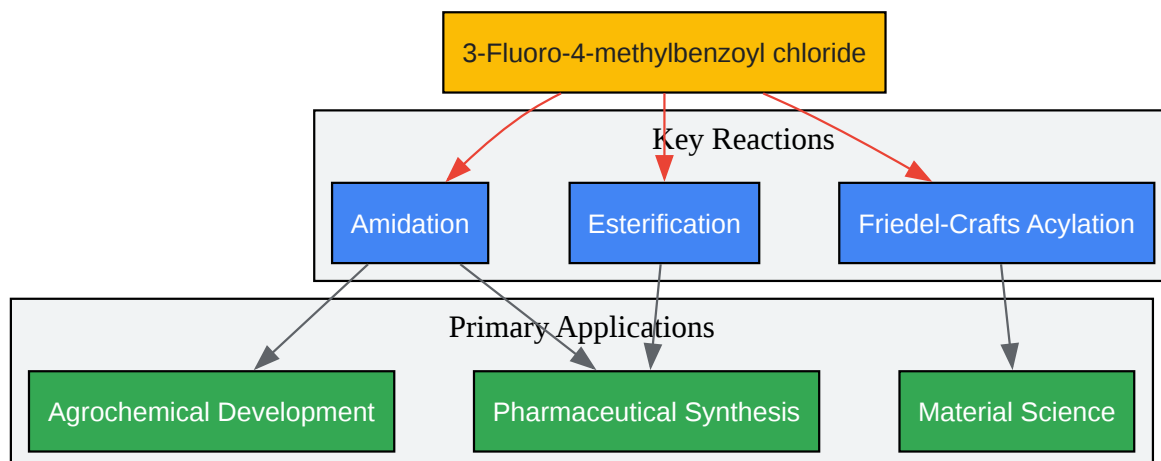
## Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of **3-Fluoro-4-methylbenzoyl chloride** as a versatile chemical intermediate.



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Synthesis workflow for **3-Fluoro-4-methylbenzoyl chloride**.



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Role as a versatile chemical intermediate in synthesis.

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## References

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